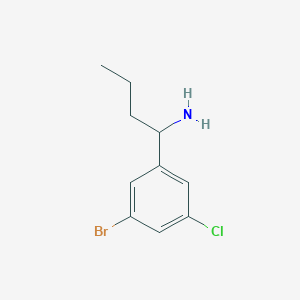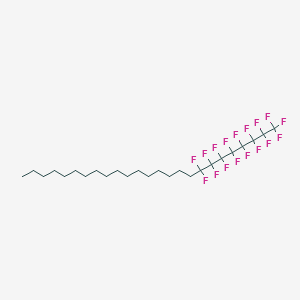![molecular formula C16H17NO B12081350 1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)
1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a biphenyl structure with a methoxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine typically involves the following steps:
-
Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene. For instance, 5-methoxyphenylboronic acid can be coupled with 3-bromobiphenyl under palladium-catalyzed conditions.
-
Introduction of the Cyclopropane Ring: : The cyclopropane ring can be introduced via a Simmons-Smith reaction, where the biphenyl compound is treated with diiodomethane and a zinc-copper couple to form the cyclopropane ring at the desired position.
-
Amination: : The final step involves the introduction of the amine group through a nucleophilic substitution reaction. The cyclopropyl intermediate can be treated with ammonia or an amine under suitable conditions to yield the desired cyclopropanamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be carefully selected to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The biphenyl core can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Acyl chlorides or anhydrides, base (e.g., triethylamine), solvent (e.g., dichloromethane).
Major Products
Oxidation: 1-(5-Hydroxy-[1,1’-biphenyl]-3-yl)cyclopropanamine.
Reduction: Reduced biphenyl derivatives.
Substitution: Amide derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
作用機序
The mechanism of action of 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the molecule, affecting its binding affinity and specificity. The methoxy group can participate in hydrogen bonding or other interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
1-(4-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine: Similar structure but with the methoxy group at the 4-position.
1-(5-Hydroxy-[1,1’-biphenyl]-3-yl)cyclopropanamine: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(5-Methoxy-[1,1’-biphenyl]-4-yl)cyclopropanamine: Similar structure but with the cyclopropane ring at the 4-position.
Uniqueness
1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is unique due to the specific positioning of the methoxy group and the cyclopropane ring. This configuration can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
1-(3-methoxy-5-phenylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C16H17NO/c1-18-15-10-13(12-5-3-2-4-6-12)9-14(11-15)16(17)7-8-16/h2-6,9-11H,7-8,17H2,1H3 |
InChIキー |
SFFLPUAIAWYAFK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2(CC2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)

![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)


![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)

![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)




